molecular formula C11H11Cl2NO B12996967 3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide

3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide

Cat. No.: B12996967
M. Wt: 244.11 g/mol
InChI Key: RGJYOERWUHVYOW-ONEGZZNKSA-N
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Description

3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenyl isocyanate
  • 3,5-Dichlorophenyl isothiocyanate
  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

3-(3,5-Dichlorophenyl)-N,N-dimethylacrylamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and acrylamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

(E)-3-(3,5-dichlorophenyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)11(15)4-3-8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3+

InChI Key

RGJYOERWUHVYOW-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CN(C)C(=O)C=CC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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